UCH-L1 Inhibitor

Description

Ubiquitin C-terminal hydrolase L1 (UCH-L1) is a deubiquitinating enzyme (DUB) highly expressed in neurons and implicated in neurodegenerative diseases (e.g., Parkinson’s disease), cancer, and metabolic disorders . It regulates ubiquitin homeostasis by hydrolyzing polyubiquitin chains and has dual functions: (1) monomeric hydrolase activity (cleaving ubiquitin precursors) and (2) dimeric E4 ligase activity (extending ubiquitin chains on substrates like α-synuclein) . UCH-L1’s dysfunction leads to axonal degeneration, protein aggregation, and oxidative stress, making it a therapeutic target. Inhibitors of UCH-L1 aim to modulate its enzymatic activity to mitigate disease progression .

Properties

IUPAC Name |

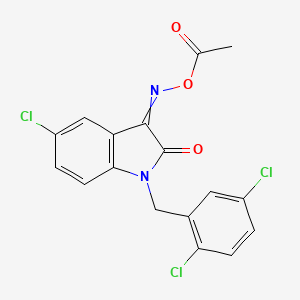

[[5-chloro-1-[(2,5-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11Cl3N2O3/c1-9(23)25-21-16-13-7-12(19)3-5-15(13)22(17(16)24)8-10-6-11(18)2-4-14(10)20/h2-7H,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPQRFPHLZZPCCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)ON=C1C2=C(C=CC(=C2)Cl)N(C1=O)CC3=C(C=CC(=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11Cl3N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

668467-91-2 | |

| Record name | 668467-91-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthesis of Core Scaffold

The cyanopyrrolidine scaffold, exemplified by compounds 1 (IMP-1710) and 2 , was synthesized via a multi-step protocol starting with Boc-L-proline. Key steps included:

-

Amide Coupling : Boc-L-proline was reacted with 4-bromoindoline using HATU to form intermediate 3 .

-

Suzuki-Miyaura Cross-Coupling : Intermediate 3 underwent microwave-assisted coupling with aryl boronic acids to yield 4 .

-

Boc Deprotection : Removal of the tert-butoxycarbonyl (Boc) group under acidic conditions generated the free amine.

-

Cyanamide Formation : Treatment with cyanogen bromide introduced the cyanamide warhead, critical for covalent binding to UCH-L1’s catalytic cysteine (Cys90).

Stereoselectivity was paramount: the (S)-enantiomer 1 exhibited 1,000-fold greater potency than its (R)-counterpart 3 (IC50: 90 nM vs. >100 µM).

Biochemical Validation

-

Kinetic Analysis : Compound 1 showed a second-order inactivation rate () of 7,400 Ms, while 2 achieved 11,000 Ms, indicating rapid target engagement.

-

Selectivity Profiling : Both inhibitors exhibited >1,000-fold selectivity over 20 other DUBs, including UCH-L3 and UCH-L5.

Azide-Containing Probes for Activity-Based Protein Profiling

Click Chemistry-Compatible Inhibitors

Compound 8RK64 was designed for modular derivatization via copper-catalyzed azide-alkyne cycloaddition (CuAAC):

Probe Derivatization

-

Fluorescent Tags : Rhodamine (9RK87 ) and BODIPY (9RK15 ) dyes were appended via CuAAC, minimally affecting potency (IC50: 0.44–1 µM).

-

Biotinylated Probes : 11RK72 and 11RK73 enabled pull-down assays, confirming UCH-L1 engagement in HEK293T lysates.

Fluoromethylketone (FMK) Derivatives

Synthesis of Electrophilic Warheads

FMK-based inhibitors (e.g., 1 ) were synthesized via:

-

Transesterification : Dimethyl fluoromalonate was converted to dibenzyl fluoromalonate (3 ).

-

Hydrolysis : Selective hydrolysis yielded mono-benzyl ester 4 , which was enolized and coupled to Boc-protected glutamic acid.

-

Peptide Coupling : FMK intermediates were coupled to dipeptides (e.g., Val-Ala) to enhance cellular permeability.

SAR Insights

-

Side Chain Optimization : Substituting L-valine with phenylalanine improved potency 7-fold (IC50: 13 µM vs. 90 µM for 1 ).

-

Irreversible Binding : Preincubation time studies confirmed time-dependent inhibition, with maximal efficacy achieved after 3 hours.

Covalent Probes with Alkyne Tags

IMP-1710: A Click Chemistry-Ready Inhibitor

IMP-1710 (2 ) was derived from 1 by incorporating an alkyne handle:

Proteomic Applications

-

Activity-Based Profiling : IMP-1710 labeled UCH-L1 in idiopathic pulmonary fibrosis (IPF) models, revealing reduced collagen deposition upon inhibition.

-

Target Identification : Biotin-alkyne conjugates enabled UCH-L1 enrichment from complex lysates, validated by LC-MS/MS.

Comparative Analysis of UCH-L1 Inhibitors

Table 1: Biochemical Potency and Selectivity

Table 2: Cellular Activity and Applications

Challenges and Optimization Strategies

Stereochemical Considerations

The (S)-configuration at the pyrrolidine ring was critical for potency, as (R)-isomers (e.g., 3 ) showed negligible activity. Molecular modeling revealed that stereoinversion disrupted hydrogen bonding with Asp176 and water-mediated interactions.

Warhead Reactivity

Chemical Reactions Analysis

Isatin O-Acyl Oximes: Early Reversible Inhibitors

Chemical Structure : Characterized by an isatin core modified with O-acyl oxime groups (e.g., compounds 30 , 50 , 51 ) .

Reaction Mechanism :

-

Competitive inhibition via reversible binding to the UCH-L1 active site.

-

Selectivity over UCH-L3 (IC<sub>50</sub> values 0.80–0.94 µM for UCH-L1 vs. 17–25 µM for UCH-L3) .

-

Demonstrated K<sub>i</sub> of 0.40 µM for compound 30 , confirming active-site-directed binding .

Cyanopyrrolidine-Based Covalent Inhibitors

Representative Compounds :

Reaction Mechanism :

-

Covalent inhibition via nucleophilic attack by UCH-L1’s catalytic Cys90 on the cyanopyrrolidine warhead.

-

IMP-1710 exhibits k<sub>obs</sub>/[I] = 11,000 M<sup>−1</sup>s<sup>−1</sup>, indicating rapid covalent adduct formation .

-

Irreversible binding confirmed by jump-dilution assays showing no activity recovery after 50 minutes .

Biochemical Data :

| Compound | UCH-L1 IC<sub>50</sub> | Selectivity (vs. UCH-L3) | Cellular IC<sub>50</sub> |

|---|---|---|---|

| 1 | 90 nM | >1,000-fold | 820 nM |

| IMP-1710 | 38 nM | >1,000-fold | 110 nM |

Cyanamide-Based Irreversible Inhibitors

Key Example : 6RK73 (CAS 1895050-66-4)

Reaction Mechanism :

-

Covalent modification of Cys90 via cyanamide electrophile.

-

Irreversible inhibition with biochemical IC<sub>50</sub> of 0.23 µM and >50-fold selectivity over UCH-L3, UCH-L5, and USP-family DUBs .

Cellular Activity :

-

Reduces TGF-β signaling by destabilizing TGFβR1 and SMAD proteins (IC<sub>50</sub> ≈ 1 µM) .

-

Inhibits breast cancer metastasis in vivo at 10 mg/kg dosing .

Structural Basis for Inhibition

-

Cyanamide inhibitors (e.g., GK13S ) form a covalent bond with Cys90, stabilized by hydrogen bonds with Gln84 and Asp176.

-

Selectivity driven by interactions with UCH-L1’s cross-over loop (residues 149–160), absent in UCH-L3 .

Thermodynamic Stability :

-

Inhibitor binding increases UCH-L1 melting temperature (ΔT<sub>m</sub> = +6°C), confirming stable complex formation .

Selectivity Profiles

Comparative Inhibition of DUBs :

| Compound | UCH-L1 IC<sub>50</sub> | UCH-L3 IC<sub>50</sub> | USP7 IC<sub>50</sub> |

|---|---|---|---|

| 6RK73 | 0.23 µM | >25 µM | >50 µM |

| IMP-1710 | 38 nM | >10 µM | >10 µM |

Cellular Target Engagement

-

IMP-1710 achieves 90% UCH-L1 occupancy in Cal51 cells at 110 nM.

-

6RK73 reduces HA-Ub-VME labeling in A549 lung cancer cells, confirming on-target activity .

Fluorescence-Based Activity Monitoring :

-

8RK59 (activity-based probe) visualizes UCH-L1 inhibition in live MDA-MB-436 cells, correlating with shRNA knockdown efficacy .

Therapeutic Implications

Scientific Research Applications

Therapeutic Applications

1. Neurodegenerative Diseases

- Parkinson's Disease (PD) : UCH-L1 is linked to the aggregation of α-synuclein, a hallmark of PD. Inhibition of UCH-L1 has been shown to stabilize microtubules and prevent α-synuclein aggregation, suggesting a protective effect against neurodegeneration .

- Alzheimer's Disease (AD) : Studies indicate that UCH-L1 may contribute to mitochondrial dysfunction in AD. Inhibition of UCH-L1 leads to improved mitochondrial bioenergetics, which could mitigate synaptic loss associated with the disease .

2. Cancer Therapy

- Breast Cancer : UCH-L1 has been identified as a novel target in breast cancer therapy. Inhibitors like LDN-57444 have demonstrated anti-cancer effects by promoting apoptosis in tumor cells through the downregulation of UCH-L1 activity .

- Metastatic Carcinomas : Research shows that inhibiting UCH-L1 reduces invasiveness in metastatic carcinoma cells by affecting the stability of pro-metastatic factors like HIF-1α .

3. Fibrotic Diseases

- Idiopathic Pulmonary Fibrosis (IPF) : Recent findings suggest that selective UCH-L1 inhibitors can block pro-fibrotic responses in cellular models of IPF, highlighting their potential as therapeutic agents in fibrotic diseases .

Mechanistic Insights

The mechanisms through which UCH-L1 inhibitors exert their effects include:

- Microtubule Stabilization : Inhibition leads to changes in tubulin post-translational modifications, enhancing microtubule stability and potentially affecting cellular morphology and function .

- Mitochondrial Function : UCH-L1 inhibition has been linked to enhanced mitochondrial activity and ATP production, which could be beneficial in treating energy-deficient states seen in neurodegenerative diseases .

- Protein Degradation Pathways : By modulating the ubiquitination process, UCH-L1 inhibitors can influence the degradation of proteins involved in cell survival and proliferation, thus impacting cancer progression .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Cerqueira et al. (2020) | Parkinson's Disease | UCH-L1 inhibition stabilized microtubules and prevented α-synuclein aggregation. |

| Nakamura et al. (2021) | Alzheimer's Disease | Demonstrated a link between UCH-L1 activity and mitochondrial dysfunction leading to synaptic loss. |

| Ham et al. (2021) | Neurodegeneration | Showed that UCH-L1 loss promotes mitophagy, indicating its role in mitochondrial homeostasis. |

| LDN-57444 Study | Cancer | Found that inhibiting UCH-L1 reduced invasiveness and promoted apoptosis in cancer cells. |

Mechanism of Action

UCH-L1 inhibitors exert their effects by binding to the active site of the UCH-L1 enzyme, thereby preventing it from deubiquitinating its substrate proteins. This inhibition disrupts the normal function of the ubiquitin-proteasome system, leading to the accumulation of ubiquitinated proteins within cells. The molecular targets of UCH-L1 inhibitors include the catalytic triad of cysteine, histidine, and aspartic acid residues within the enzyme’s active site .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of UCH-L1 inhibitors, focusing on their mechanisms, selectivity, potency, and functional outcomes.

Table 1: Key UCH-L1 Inhibitors and Their Properties

Key Research Findings

Isatin O-acyl Oxime

- Discovered via high-throughput screening of 42,000 compounds .

- Selectivity : 100-fold selective for UCH-L1 over UCH-L3 despite 52% sequence homology .

- Mechanism : Competes with ubiquitin-AMC substrate, reversibly blocking hydrolase activity .

- Limitation : Moderate cellular potency limits therapeutic use, but valuable for mechanistic studies .

LDN-57444

- Functional Effects :

- Suppresses ERK1/2 protein expression, hindering spindle formation and oocyte maturation .

LDN-91946 Therapeutic Potential: Reverses Moyamoya disease (MMD)-induced apoptosis in SH-SY5Y cells by restoring ubiquitin homeostasis . Mechanism: Blocks UCH-L1’s interaction with pathogenic exosomes, preventing ER stress .

Z-VAE(OMe)-FMK

- Structural Insight : Covalently modifies Cys90 in the catalytic triad, irreversibly inhibiting hydrolase activity .

- Use Case : Critical for studying UCH-L1’s structural dynamics but lacks cellular efficacy data .

Ub-VME

- Cross-Species Activity : Inhibits rice OsUCH3 and human UCH-L1 with similar efficacy, highlighting evolutionary conservation .

Contradictions and Contextual Variability

- Pro-Apoptotic vs. Protective Roles :

Selectivity and Clinical Implications

Biological Activity

Ubiquitin C-terminal hydrolase L1 (UCH-L1) is a deubiquitinating enzyme that plays a significant role in various biological processes, including cell signaling, protein degradation, and synaptic function. The inhibition of UCH-L1 has garnered attention for its potential therapeutic implications in cancer and neurodegenerative diseases. This article explores the biological activity of UCH-L1 inhibitors, supported by research findings, case studies, and data tables.

Mechanisms of UCH-L1 Activity

UCH-L1 is primarily involved in the regulation of protein ubiquitination, a process critical for maintaining cellular homeostasis. It functions by removing ubiquitin from proteins destined for degradation via the proteasome pathway. This activity is crucial for controlling the levels of key regulatory proteins, such as p53 and β-catenin, which are implicated in tumor suppression and cell proliferation.

Key Functions:

- Deubiquitination: UCH-L1 hydrolyzes ubiquitin chains from proteins, preventing their degradation.

- Ligase Activity: Recent studies indicate that UCH-L1 may also exhibit ligase activity, facilitating the ubiquitination of specific substrates like cortactin (CCTN), which is associated with tumor progression .

- Regulation of Signaling Pathways: UCH-L1 modulates various signaling pathways, including the NF-κB and TGF-β/SMAD pathways, influencing inflammatory responses and cellular growth .

Biological Implications of UCH-L1 Inhibition

Inhibition of UCH-L1 has been linked to several pathological conditions, particularly in cancer and neurodegenerative diseases. The following subsections summarize the findings from recent studies.

Cancer Research

UCH-L1 has been identified as a potential biomarker and therapeutic target in various cancers. Its inhibition can lead to increased levels of oncogenic proteins due to reduced deubiquitination.

Case Studies:

- Hepatocellular Carcinoma (HCC): Loss of UCH-L1 expression due to promoter methylation is common in HCC tissues. Restoring UCH-L1 expression or using demethylating agents can inhibit cancer cell proliferation by disrupting the cell cycle and inducing apoptosis .

- Breast Cancer: Inhibition of UCH-L1 has been shown to reverse chemotherapy resistance in breast cancer cells, highlighting its role in drug response modulation .

Neurodegenerative Diseases

In the context of neurodegeneration, UCH-L1's role is multifaceted. Its inhibition has been associated with increased neuronal death and accumulation of amyloid-beta peptides, contributing to conditions like Alzheimer's disease.

Research Findings:

- A study demonstrated that UCH-L1 inhibition leads to upregulation of BACE1, an enzyme involved in amyloid precursor protein processing, resulting in increased amyloid-beta accumulation .

- Restoration of UCH-L1 activity was shown to prevent neuronal cell death and reduce BACE1 levels, suggesting that modulating UCH-L1 could offer therapeutic benefits in Alzheimer’s disease .

Data Tables

The following table summarizes key research findings related to UCH-L1 inhibitors across different studies:

Q & A

Q. What molecular mechanisms link UCH-L1 to cancer progression, and how can these be experimentally validated?

UCH-L1 promotes tumor invasion by modulating redox signaling pathways, such as deubiquitinating NOX4 to enhance hydrogen peroxide (H2O₂) generation, which drives cell migration . To validate these mechanisms, researchers employ siRNA-mediated UCH-L1 knockdown combined with ROS scavengers (e.g., catalase) or NOX inhibitors (e.g., DPI) to assess changes in metastatic potential. Immunoprecipitation assays are critical to confirm direct interactions between UCH-L1 and substrates like NOX4 .

Q. What are the standard pharmacological inhibitors of UCH-L1, and how do their applications differ in vitro vs. in vivo?

Common inhibitors include:

- LDN-57444 : Reversible, competitive inhibitor (IC₅₀ = 0.88 μM) used in neuroblastoma and NSCLC studies to reduce deubiquitination activity. However, it exhibits off-target toxicity and poor cellular binding .

- IMP-1710 : Selective covalent inhibitor (IC₅₀ = 38 nM) with nanomolar efficacy in fibrosis models, preferred for in vivo studies due to stability .

- WP1130 : Pan-DUB inhibitor affecting UCH-L1, USP5, and USP14, used for broad-spectrum ubiquitinated protein accumulation in cancer cells . Methodological Note: In vitro studies often use fluorescence polarization assays (e.g., Ub-AMC hydrolysis), while in vivo models require pharmacokinetic profiling to confirm tissue penetration .

Q. How do researchers measure UCH-L1 inhibitor efficacy and selectivity in cellular models?

Key assays include:

- Ub-AMC hydrolysis : Quantifies enzymatic activity inhibition via fluorescence intensity changes .

- Immunoblotting : Detects accumulation of ubiquitinated proteins (e.g., α-tubulin) post-inhibition .

- Activity-based probes (ABPs) : Fluorescent probes (e.g., 6RK73) label active UCH-L1 in live cells, enabling real-time tracking . Selectivity is validated using homologous enzymes (e.g., UCH-L3) and proteome-wide DUB profiling .

Advanced Research Questions

Q. How can contradictory findings on this compound efficacy across cancer models be resolved methodologically?

Contradictions (e.g., LDN-57444 efficacy in neuroblastoma vs. poor NSCLC response) arise from tissue-specific UCH-L1 substrates or compensatory DUBs. To address this:

- Perform substrate profiling using ubiquitin-vinyl sulfone probes to identify context-dependent targets .

- Combine inhibitors with siRNA screens to unmask redundant DUB pathways .

- Use orthogonal assays (e.g., thermal shift assays) to confirm target engagement in different cell lines .

Q. What strategies are used to identify UCH-L1 substrates in neurodegenerative and cancer contexts?

- Ubiquitin fusion substrates : Engineered ubiquitin variants (e.g., Ub-GFP) are cleaved by UCH-L1; cleavage efficiency is monitored via fluorescence .

- Proteomic pull-downs : Ubiquitinated proteins are enriched via TUBE (Tandem Ubiquitin-Binding Entity) resins after UCH-L1 inhibition .

- CRISPR-Cas9 knockout models : Compare ubiquitinome profiles of UCH-L1⁺/⁻ cells to pinpoint substrates .

Q. What are the key challenges in designing selective UCH-L1 inhibitors, and how are these addressed?

Challenges include:

- Structural homology with UCH-L3 : Despite 52% sequence similarity, UCH-L1 has a narrower active site. Inhibitors like IMP-1710 exploit C90 covalent binding, absent in UCH-L3 .

- Off-target DUB inhibition : Use ABPs in competitive assays to screen for cross-reactivity with USP14 or UCH-L5 .

- Cellular toxicity : Employ metabolic stability assays (e.g., liver microsome testing) to optimize inhibitor half-life .

Data Contradiction Analysis

Q. Why do some studies report UCH-L1 as oncogenic while others suggest tumor-suppressive roles?

Dual roles arise from tissue-specific substrate interactions. For example:

- Pro-tumor effects : UCH-L1 stabilizes NOX4 in lung cancer, enhancing ROS-driven invasion .

- Anti-tumor effects : In Parkinson’s disease models, UCH-L1 degradation by parkin suppresses α-synuclein aggregation . Resolution: Contextualize findings using tissue-specific knockout models and substrate mapping to delineate pathway-specific outcomes .

Experimental Design Considerations

Q. What controls are essential when testing UCH-L1 inhibitors in neurodegeneration studies?

- Catalytically inactive mutants (e.g., UCH-L1 C90S) to confirm on-target effects .

- Lysosome/autophagy inhibitors (e.g., chloroquine) to differentiate proteasomal vs. lysosomal degradation of ubiquitinated proteins .

- Isozyme controls : Include UCH-L3 inhibitors (e.g., TCID) to rule out cross-reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.